phosphane CAS No. 70052-69-6](/img/structure/B14480369.png)
[(2-Bromophenyl)methyl](dimethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)methylphosphane is an organophosphorus compound that features a phosphine group bonded to a brominated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylphosphane typically involves the reaction of (2-bromophenyl)methyl chloride with dimethylphosphine. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for (2-Bromophenyl)methylphosphane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylphosphane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: (2-Bromophenyl)methylphosphine oxide.
Reduction: (2-Phenyl)methylphosphane.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)methylphosphane has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active phosphine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylphosphane primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. The bromine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar structure but with phenyl groups instead of methyl groups.
(2-Bromophenyl)ethylphosphine: Similar structure but with an ethyl group instead of a methyl group.
(2-Bromophenyl)propylphosphine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
(2-Bromophenyl)methylphosphane is unique due to its specific combination of a brominated phenyl ring and dimethylphosphine group. This combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
70052-69-6 |
|---|---|
Molecular Formula |
C9H12BrP |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-dimethylphosphane |
InChI |
InChI=1S/C9H12BrP/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 |
InChI Key |
XVFREAIZBIACNA-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



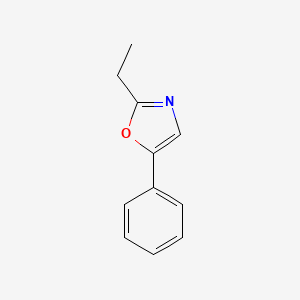
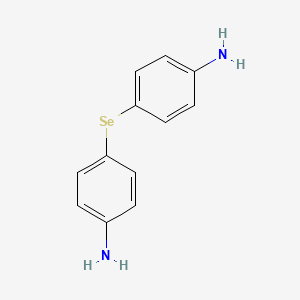
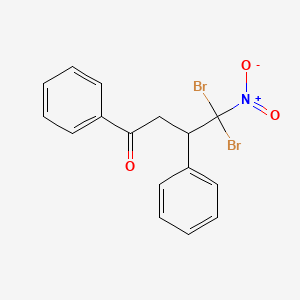
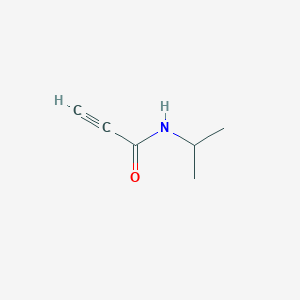
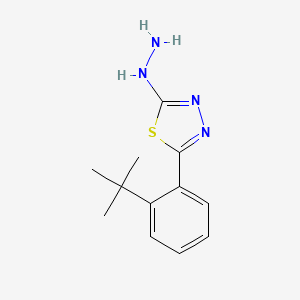
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
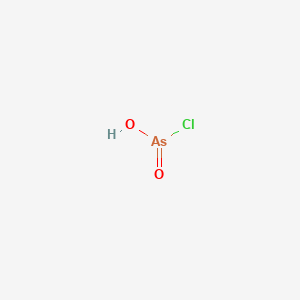
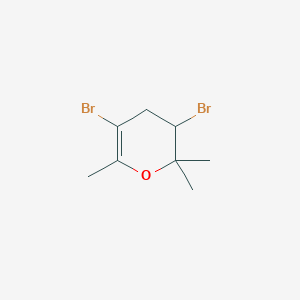
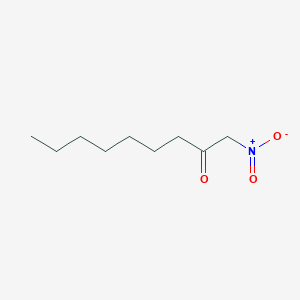

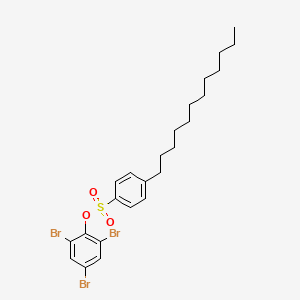
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
